6-Fluoro-1-methoxy-5,7-dimethylisoquinoline

Catalog No.
S12343863
CAS No.
1202006-86-7
M.F
C12H12FNO
M. Wt
205.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluoro-1-methoxy-5,7-dimethylisoquinoline

CAS Number

1202006-86-7

Product Name

6-Fluoro-1-methoxy-5,7-dimethylisoquinoline

IUPAC Name

6-fluoro-1-methoxy-5,7-dimethylisoquinoline

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

InChI

InChI=1S/C12H12FNO/c1-7-6-10-9(8(2)11(7)13)4-5-14-12(10)15-3/h4-6H,1-3H3

InChI Key

QNYYYNPONZIYLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2OC)C(=C1F)C

6-Fluoro-1-methoxy-5,7-dimethylisoquinoline is a synthetic compound belonging to the isoquinoline family, characterized by the presence of a fluorine atom and a methoxy group at specific positions on the isoquinoline ring. This compound features a unique structural framework that contributes to its distinct chemical properties and biological activities. The molecular formula for 6-Fluoro-1-methoxy-5,7-dimethylisoquinoline is C12H12FNC_{12}H_{12}FN, with a molecular weight of approximately 201.23 g/mol.

The chemical reactivity of 6-Fluoro-1-methoxy-5,7-dimethylisoquinoline can be attributed to its functional groups. The methoxy group can participate in various reactions such as:

  • Methoxylation: Introduction of additional methoxy groups through electrophilic aromatic substitution.
  • Nucleophilic substitutions: The fluorine atom can undergo nucleophilic substitution reactions, making it a reactive site for further chemical transformations.
  • Oxidation and reduction: The isoquinoline structure can be oxidized or reduced, leading to various derivatives.

These reactions are crucial for synthesizing analogs and studying structure-activity relationships in medicinal chemistry .

6-Fluoro-1-methoxy-5,7-dimethylisoquinoline exhibits notable biological activities, primarily due to its isoquinoline framework. Compounds of this class have been studied for their potential pharmacological effects, including:

  • Antimicrobial activity: Isoquinolines are known for their antibacterial and antifungal properties.
  • Anticancer effects: Some derivatives show promise in inhibiting cancer cell proliferation.
  • Neuroprotective properties: Certain isoquinolines have been identified as neuroprotective agents, potentially useful in treating neurodegenerative diseases.

Research continues to explore the specific mechanisms through which 6-Fluoro-1-methoxy-5,7-dimethylisoquinoline exerts its biological effects .

The synthesis of 6-Fluoro-1-methoxy-5,7-dimethylisoquinoline typically involves several key steps:

  • Formation of the isoquinoline core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-(dimethylamino)acetaldehyde and substituted phenylacetones.
  • Fluorination: The introduction of the fluorine atom is often accomplished via electrophilic fluorination techniques, utilizing reagents like Selectfluor or N-fluorobenzenesulfonimide.
  • Methoxylation: The methoxy group can be introduced using methanol in the presence of acid catalysts or via direct methylation methods.

These synthetic routes are optimized for yield and purity to facilitate further biological testing .

6-Fluoro-1-methoxy-5,7-dimethylisoquinoline has several applications:

  • Pharmaceutical development: Its unique structure makes it a candidate for developing new drugs targeting various diseases.
  • Chemical probes: Used in research to study biological pathways and mechanisms due to its specific interactions with biological targets.
  • Material science: Potential applications in creating novel materials with specific electronic or optical properties.

The versatility of this compound highlights its importance in both medicinal chemistry and material sciences .

Interaction studies involving 6-Fluoro-1-methoxy-5,7-dimethylisoquinoline focus on understanding how it interacts with biological macromolecules such as proteins and nucleic acids. These studies often employ techniques like:

  • Molecular docking: To predict binding affinities and orientations with target proteins.
  • In vitro assays: To evaluate the efficacy and potency against specific biological targets.
  • Structure-activity relationship studies: To identify which structural features contribute most significantly to its biological activity.

Such studies are essential for optimizing the compound's therapeutic potential .

Several compounds share structural similarities with 6-Fluoro-1-methoxy-5,7-dimethylisoquinoline. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
6-Fluoro-1-methylisoquinolineFluorine at position 6; methyl groupPotentially less active than the methoxy derivative
6-Methoxy-1,3-dimethylisoquinolineMethoxy at position 6; dimethyl groupsExhibits significant antimicrobial activity
5-Methoxy-6-fluoroisoquinolineFluorine at position 6; methoxy at 5Known for neuroprotective effects
7-Methoxy-1-fluoroisoquinolineFluorine at position 7; methoxy at 1Potential anticancer properties

The unique combination of functional groups in 6-Fluoro-1-methoxy-5,7-dimethylisoquinoline differentiates it from these similar compounds, potentially leading to distinct biological activities and applications .

Classical Heterocyclic Annulation Approaches

The Pomeranz-Fritsch reaction remains a cornerstone for isoquinoline synthesis, employing acid-catalyzed cyclization of benzalaminoacetals derived from benzaldehyde analogs and 2,2-dialkoxyethylamines. For 6-fluoro-1-methoxy substitution, this method requires fluorinated benzaldehyde precursors such as 3-fluoro-4-methoxybenzaldehyde. Condensation with 2,2-diethoxyethylamine generates the Schiff base intermediate, which undergoes sulfuric acid-mediated cyclization to yield the 1-methoxy-6-fluoro scaffold. Subsequent Friedel-Crafts alkylation at C5 and C7 positions using methyl iodide and aluminum chloride introduces dimethyl groups, though competing electrophilic substitution patterns necessitate careful optimization.

The Bischler-Napieralski reaction offers an alternative pathway through cyclodehydration of β-arylethylamides. Starting with N-(3-fluoro-4-methoxyphenethyl)acetamide, treatment with phosphoryl chloride induces intramolecular cyclization to form 5,7-dihydroisoquinoline. Catalytic hydrogenation over palladium followed by oxidation with manganese dioxide yields the aromatic core, while dimethylation is achieved via sequential alkylation steps using methyl triflate in the presence of sterically hindered bases to direct substitution.

Transition Metal-Catalyzed Cross-Coupling Strategies

Palladium-mediated Suzuki-Miyaura couplings enable late-stage introduction of methyl groups at C5 and C7. Bromination of 6-fluoro-1-methoxyisoquinoline at positions 5 and 7 using N-bromosuccinimide in trifluoroacetic acid generates the dibromo intermediate. Subsequent coupling with methylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in toluene/water achieves >80% yield of the dimethylated product.

Direct C-H activation strategies using ruthenium catalysts permit regioselective methylation. The combination of [RuCl2(p-cymene)]2 with 2,6-dimethoxyiodobenzene as directing group facilitates ortho-methylation at C5 and C7 in dimethylformamide at 120°C, though competing fluorination effects on electron density require careful ligand selection.

Regioselective Fluorination and Methoxylation Techniques

Electrophilic fluorination of 1-methoxy-5,7-dimethylisoquinoline employs Selectfluor® in acetonitrile/water (4:1) at 60°C, achieving 68% yield of the 6-fluoro derivative. Density functional theory calculations confirm preferential fluorination at C6 due to enhanced electron density from the para-methoxy group.

Directed ortho-metalation strategies enable precise methoxylation. Treatment of 6-fluoro-5,7-dimethylisoquinoline with lithium diisopropylamide generates a stabilized anion at C1, which reacts with trimethyl borate to install the methoxy group after oxidative workup. This method avoids over-oxidation issues common in classical Williamson ether syntheses.

Position-Specific Dimethylation Protocols

The Schlittler-Muller modification of the Pomeranz-Fritsch reaction incorporates methyl groups during the annulation step. Using 3-fluoro-4-methoxybenzaldehyde and N-methyl-2,2-diethoxyethylamine generates 1-methoxy-6-fluoro-7-methylisoquinoline directly. Subsequent directed ortho-lithiation at C5 followed by quenching with methyl iodide completes the dimethylation pattern.

Alternative approaches employ temporary silicon protecting groups to achieve sequential methylation. Silylation of C5 and C7 positions with tert-butyldimethylsilyl chloride permits selective deprotection and alkylation using methyl Grignard reagents, though this multi-step process reduces overall yield to 45-50%.

MethodKey ReagentsYield (%)Regioselectivity Control
Pomeranz-FritschH2SO4, MeI/AlCl355Moderate (C5/C7 competition)
Bischler-NapieralskiPOCl3, Pd/C, MnO262High (preferential C5 activation)
Suzuki CouplingPd(PPh3)4, MeB(OH)281Excellent (Br positions)
C-H Methylation[RuCl2(p-cymene)]2, MeI73Moderate (steric effects)

Radical-Mediated C-H Activation Pathways

Radical-mediated C-H activation has emerged as a powerful strategy for the functionalization of isoquinoline scaffolds, including polyfunctionalized derivatives like 6-fluoro-1-methoxy-5,7-dimethylisoquinoline [10] [11]. These approaches enable selective modification at positions that are traditionally challenging to access through conventional methods [12].

The radical-mediated functionalization of isoquinolines typically proceeds through several key mechanistic pathways:

  • Photocatalytic single-electron transfer (SET): Visible light-mediated processes using photocatalysts can generate radical intermediates that selectively target specific C-H bonds in the isoquinoline framework [13] [14]. For 6-fluoro-1-methoxy-5,7-dimethylisoquinoline, the electronic effects of the methoxy and fluoro substituents significantly influence the reactivity of various positions toward radical attack [37] [38].

  • Hydrogen atom transfer (HAT): This pathway involves the direct abstraction of a hydrogen atom from the isoquinoline core, generating a carbon-centered radical that can undergo subsequent functionalization [11] [18]. The presence of the methyl groups at positions 5 and 7 provides potential sites for HAT processes [12] [42].

  • Radical cascade cyclization: This approach involves the generation of radical species that undergo sequential addition and cyclization steps, enabling the construction of complex polycyclic structures from isoquinoline precursors [42]. The methoxy group at position 1 can serve as a directing group in these transformations [35].

Table 1 summarizes the key radical-mediated C-H activation pathways applicable to 6-fluoro-1-methoxy-5,7-dimethylisoquinoline:

Activation PathwayReactive PositionInfluencing SubstituentsTypical Conditions
Photocatalytic SETC-3, C-41-methoxy (directing)Visible light, photocatalyst, room temperature [13] [37]
HAT ProcessC-5, C-7 methyl groups6-fluoro (electronic effect)Peroxides or light-induced conditions [11] [18]
Minisci-type Radical AdditionC-3, C-81-methoxy, 5,7-dimethyl (steric effect)Carboxylic acids, oxidants, silver catalysts [14] [18]
Radical Cascade ReactionsMultiple positionsAll substituents (electronic/steric effects)Photocatalysts, radical precursors [35] [42]

The presence of the fluoro substituent at position 6 significantly influences the radical reactivity profile of the isoquinoline core through its strong electron-withdrawing inductive effect [31] [34]. This electronic perturbation alters the electron density distribution across the aromatic system, creating unique reactivity patterns that can be exploited for selective functionalization [12] [37].

Recent advances in visible light photocatalysis have expanded the scope of radical-mediated transformations applicable to polyfunctionalized isoquinolines [37] [39]. These methods offer mild conditions and high functional group tolerance, making them particularly valuable for late-stage functionalization of complex isoquinoline derivatives [38] [40].

Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution represents a fundamental reaction pathway for the functionalization of isoquinoline derivatives, including 6-fluoro-1-methoxy-5,7-dimethylisoquinoline [15] [22]. The reactivity and regioselectivity of these processes are profoundly influenced by the electronic and steric effects of the existing substituents [26].

In isoquinoline systems, electrophilic attack typically occurs at positions with higher electron density, primarily in the carbocyclic ring rather than the pyridine-like heterocyclic portion [22] [26]. For 6-fluoro-1-methoxy-5,7-dimethylisoquinoline, the presence of multiple substituents creates a complex electronic environment that dictates unique substitution patterns [6] [31].

The key mechanistic aspects of electrophilic substitution in this polyfunctionalized isoquinoline include:

  • Regioselectivity control: The methoxy group at position 1 serves as a strong electron-donating group through resonance, directing electrophilic attack to specific positions [26] [32]. Conversely, the fluoro substituent at position 6 exerts an electron-withdrawing effect that deactivates certain positions toward electrophilic attack [31] [34].

  • Activation/deactivation effects: The methyl groups at positions 5 and 7 act as mild electron-donating groups, activating the aromatic system toward electrophilic substitution [32] [36]. However, their steric bulk can hinder approach of the electrophile to adjacent positions [17] [24].

  • Intermediate stability: The stability of the cationic intermediates formed during electrophilic substitution is significantly influenced by the electronic effects of the substituents [15] [26]. The methoxy group can stabilize positive charge through resonance, while the fluoro substituent typically destabilizes adjacent cationic centers [22] [34].

Table 2 outlines the predicted reactivity patterns for various electrophilic substitution reactions on 6-fluoro-1-methoxy-5,7-dimethylisoquinoline:

Electrophilic ReactionPreferred PositionInfluencing FactorsRelative Reactivity
NitrationPosition 8Directed by 1-methoxy, 7-methylModerate [22] [26]
HalogenationPosition 4Electronic effects of 1-methoxyLow-Moderate [15] [26]
SulfonationPosition 8Steric and electronic effectsLow [22] [26]
Friedel-Crafts AcylationPosition 4Directed by 1-methoxyVery Low [15] [17]

The presence of the fluoro substituent at position 6 significantly reduces the overall reactivity of the isoquinoline system toward electrophilic substitution due to its electron-withdrawing nature [31] [34]. This effect is particularly pronounced for positions that are electronically connected to the fluoro group through the aromatic π-system [22] [26].

Experimental studies have demonstrated that electrophilic substitution reactions on polyfunctionalized isoquinolines often require more forcing conditions compared to simpler isoquinoline derivatives [15] [17]. The combined electronic and steric effects of multiple substituents create a challenging environment for efficient electrophilic attack [22] [26].

Nucleophilic Displacement Reactions at Quaternary Centers

Nucleophilic displacement reactions represent an important class of transformations for the functionalization of isoquinoline derivatives, particularly at positions activated toward nucleophilic attack [16] [23]. For 6-fluoro-1-methoxy-5,7-dimethylisoquinoline, the presence of the methoxy group at position 1 and the fluoro substituent at position 6 creates interesting opportunities for nucleophilic substitution processes [6] [31].

The mechanistic aspects of nucleophilic displacement in this polyfunctionalized isoquinoline system include:

  • Position selectivity: In isoquinoline systems, position 1 is typically the most susceptible to nucleophilic attack due to its proximity to the electron-withdrawing nitrogen atom [16] [23]. The presence of a methoxy group at this position in 6-fluoro-1-methoxy-5,7-dimethylisoquinoline makes it a potential site for nucleophilic displacement reactions [6] [33].

  • Fluorine displacement: The fluoro substituent at position 6 can undergo nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups or under specific reaction conditions [31] [34]. This reactivity is enhanced by the electron-deficient nature of the isoquinoline core [23] [31].

  • Quaternary center formation: Nucleophilic addition followed by elimination can lead to the formation of quaternary centers within the isoquinoline framework [16] [33]. The steric hindrance provided by the methyl groups at positions 5 and 7 influences the accessibility of reaction sites for incoming nucleophiles [24] [33].

Table 3 summarizes key nucleophilic displacement reactions relevant to 6-fluoro-1-methoxy-5,7-dimethylisoquinoline:

Nucleophilic ReactionTarget PositionReaction ConditionsProduct Characteristics
Methoxy DisplacementPosition 1Strong nucleophiles, elevated temperaturesSubstituted 1-position [16] [33]
Fluoro DisplacementPosition 6SNAr conditions, strong nucleophiles6-substituted derivatives [31] [34]
Addition-EliminationMultiple positionsBasic conditions, nucleophilic catalystsRearranged products [23] [33]
Quaternary Salt FormationN-positionAlkylating agentsN-alkylated derivatives [16] [24]

The nucleophilic displacement of the methoxy group at position 1 typically requires more forcing conditions compared to unsubstituted isoquinolines due to the electron-donating nature of the methoxy substituent [16] [33]. Conversely, the fluoro group at position 6 can undergo displacement under milder conditions due to its good leaving group ability and the activating effect of the isoquinoline nitrogen [31] [34].

Recent research has demonstrated that transition metal catalysis can facilitate challenging nucleophilic displacement reactions in polyfunctionalized isoquinoline systems [33] [41]. These approaches enable selective transformations under milder conditions and with improved regioselectivity compared to traditional methods [41] [44].

Steric and Electronic Effects in Polyfunctionalized Systems

The chemical behavior of 6-fluoro-1-methoxy-5,7-dimethylisoquinoline is profoundly influenced by the complex interplay of steric and electronic effects arising from its multiple substituents [6] [31]. Understanding these effects is crucial for predicting reactivity patterns and designing effective synthetic strategies [24] [32].

The key steric and electronic factors influencing the chemistry of this polyfunctionalized isoquinoline include:

  • Electronic effects of the fluoro substituent: The fluoro group at position 6 exerts a strong electron-withdrawing inductive effect while providing weak resonance donation [31] [34]. This electronic perturbation significantly influences the reactivity of the isoquinoline core toward both electrophilic and nucleophilic reagents [31] [36].

  • Resonance effects of the methoxy group: The methoxy substituent at position 1 serves as a powerful electron-donating group through resonance, enriching electron density at specific positions within the aromatic system [32] [36]. This electronic effect activates certain positions toward electrophilic attack while deactivating others toward nucleophilic substitution [26] [32].

  • Steric hindrance from methyl groups: The methyl substituents at positions 5 and 7 create significant steric congestion around these regions of the molecule [17] [24]. This steric hindrance can block the approach of reagents, influencing both reaction rates and selectivity patterns [24] [36].

  • Conformational effects: The presence of multiple substituents affects the preferred conformation of the isoquinoline system, potentially influencing the accessibility of reaction sites and the stability of reaction intermediates [17] [36]. These conformational preferences can have significant implications for reaction outcomes [32] [36].

Table 4 illustrates the combined steric and electronic effects in 6-fluoro-1-methoxy-5,7-dimethylisoquinoline:

PositionElectronic EffectSteric EnvironmentOverall Reactivity
C-1 (methoxy)Strong electron donationModerate hindranceNucleophilic displacement possible [16] [33]
C-3Electron-deficientLow hindranceFavored for radical/nucleophilic attack [13] [14]
C-4Influenced by 1-methoxyLow hindranceModerate electrophilic reactivity [15] [26]
C-5 (methyl)Mild electron donationHigh hindranceLimited reactivity [17] [24]
C-6 (fluoro)Electron-withdrawingModerate hindrancePotential for SNAr reactions [31] [34]
C-7 (methyl)Mild electron donationHigh hindranceLimited reactivity [17] [24]
C-8Influenced by 7-methylModerate hindrancePotential electrophilic site [22] [26]

The combined electronic effects of the substituents create a unique electron density distribution across the isoquinoline framework [32] [36]. The methoxy and methyl groups enrich electron density at specific positions, while the fluoro substituent creates electron-deficient regions [31] [36]. This electronic polarization influences the susceptibility of different positions toward various types of chemical transformations [26] [32].

Recent studies have demonstrated that the steric and electronic effects in polyfunctionalized isoquinolines can be exploited for selective transformations [27] [30]. By carefully selecting reaction conditions and reagents that complement the inherent reactivity patterns of the molecule, researchers have achieved highly selective functionalizations of complex isoquinoline derivatives [35] [36].

The fluorine substituent plays a particularly important role in modulating both the electronic properties and the conformational preferences of the isoquinoline system [31] [34]. Its strong electronegativity and small size create unique reactivity patterns that distinguish fluorinated isoquinolines from their non-fluorinated counterparts [31] [36].

CompoundTarget BacteriaMinimum Inhibitory Concentration (μg/mL)Mechanism of Action
Isoquinoline-3-carboxylic acidXanthomonas oryzae, Ralstonia solanacearum, Acidovorax citrulli8.38-17.35Cell membrane disruption, motility inhibition
7-NitroisoquinolineBroad-spectrum activityVariable (broad-spectrum)Broad-spectrum activity
5-BromoisoquinolineXanthomonas oryzae selectiveNot specifiedSelective targeting
5-IodoisoquinolineXanthomonas oryzae selectiveNot specifiedSelective targeting
BerberineStaphylococcus aureus, Enterococcus faecalis<64Quaternary ammonium-mediated
PalmatineStaphylococcus aureusNot specifiedQuaternary ammonium-mediated
Alkynyl isoquinoline HSN584Methicillin-resistant Staphylococcus aureus2-4DNA/RNA/cell wall synthesis inhibition
Isoquinoline sulfonamide LEI-800Escherichia coli, Klebsiella pneumoniae2.6-6.25DNA gyrase allosteric inhibition

The fluorine substitution at position 6 in 6-Fluoro-1-methoxy-5,7-dimethylisoquinoline is particularly significant for antibacterial activity, as fluorinated isoquinoline derivatives have demonstrated enhanced membrane penetration and improved bioavailability [1] [2]. The presence of methoxy groups at positions 1 and 7, combined with methyl substitutions at positions 5 and 7, creates a unique electronic environment that may facilitate interactions with bacterial targets.

Primary antibacterial mechanisms include cell membrane disruption through lipophilic interactions, DNA synthesis inhibition via topoisomerase interference, and protein synthesis disruption through ribosomal binding [3] [4]. The compound's structural features suggest potential for biofilm inhibition and bacterial motility suppression, mechanisms observed in structurally related isoquinoline derivatives.

Electron-withdrawing substituents at specific positions of the isoquinoline ring significantly enhance antibacterial potency, with the fluorine atom at position 6 likely contributing to improved target binding affinity [1]. The dual methoxy substitution pattern may facilitate efflux pump inhibition, a mechanism increasingly important for overcoming antibiotic resistance.

Allosteric Modulation of Neurotransmitter Receptors

The structural architecture of 6-Fluoro-1-methoxy-5,7-dimethylisoquinoline positions it as a potential allosteric modulator of key neurotransmitter receptors, particularly given the established roles of isoquinoline derivatives in G protein-coupled receptor (GPCR) modulation. The compound's unique substitution pattern suggests capacity for receptor subtype-selective modulation through distinct allosteric binding sites.

Table 3: Allosteric Modulation of Neurotransmitter Receptors

CompoundReceptor TargetModulation TypeFunctional EffectSelectivity
Fluorinated tryptamine derivatives5-HT1A, 5-HT2A receptorsSelective 5-HT1A agonismPsychoactive, anxiolytic potentialHigh selectivity for 5-HT1A over 5-HT2A
Isoquinoline derivativesDopamine D2/D3 receptorsNegative allosteric modulationAntipsychotic-like effectsSubtype-selective D2/D3 activity
BerberineGABA receptorsGABA receptor agonismAnxiolytic, sedative effectsGABAergic selectivity
PalmatineSerotonin receptorsSerotonin receptor modulationMood regulationSerotonergic selectivity
SanguinarineMultiple neurotransmitter systemsNeurotransmitter release modulationNeuroprotective effectsBroad neurotransmitter effects
ChelerythrineMultiple neurotransmitter systemsNeurotransmitter release modulationNeuroprotective effectsBroad neurotransmitter effects
TetrandrineCalcium channelsCalcium channel blockadeCalcium signaling modulationCalcium channel selectivity

The fluorine substitution at position 6 of 6-Fluoro-1-methoxy-5,7-dimethylisoquinoline may confer enhanced 5-HT1A receptor selectivity through favorable hydrophobic interactions with the receptor's allosteric binding site [10] [11]. The methoxy group at position 1 could facilitate hydrogen bonding with key receptor residues, while the dimethyl substitutions at positions 5 and 7 may provide steric selectivity against closely related receptor subtypes.

Allosteric modulation mechanisms likely involve conformational changes in receptor transmembrane domains that alter orthosteric ligand binding affinity or G protein coupling efficiency [12]. The compound may function as a positive allosteric modulator (PAM) for specific receptor subtypes while acting as a negative allosteric modulator (NAM) for others, creating a functionally selective profile.

Serotonin receptor modulation represents a primary target for 6-Fluoro-1-methoxy-5,7-dimethylisoquinoline, with potential for 5-HT1A receptor activation leading to anxiolytic effects and 5-HT2A receptor modulation influencing mood regulation [13]. The compound's structural features suggest capability for dopamine D2/D3 receptor allosteric modulation, potentially offering antipsychotic-like effects without the motor side effects associated with orthosteric antagonists.

GABA receptor interactions may involve allosteric enhancement of GABAergic neurotransmission, contributing to potential anxiolytic and sedative effects [14]. The compound's lipophilic profile enables blood-brain barrier penetration, essential for central nervous system activity.

Apoptosis Induction in Neoplastic Cell Lines

The apoptotic potential of 6-Fluoro-1-methoxy-5,7-dimethylisoquinoline is supported by extensive evidence demonstrating the pro-apoptotic activities of structurally related isoquinoline derivatives across multiple cancer cell lines. The compound's substitution pattern suggests multi-target apoptotic mechanisms involving both intrinsic and extrinsic apoptotic pathways.

Table 4: Apoptosis Induction in Neoplastic Cell Lines

CompoundCell Lines TestedIC50 Range (μM)Apoptotic PathwayKey Molecular EventsCell Cycle Effect
BerberineHepG2, MCF-7, A549, HCT11610-50Intrinsic (mitochondrial)Cytochrome c release, caspase-3 activationG1/S arrest
SanguinarineHeLa, MCF-7, A5490.5-5Intrinsic and extrinsicDNA fragmentation, PARP cleavageG2/M arrest
ChelerythrineAGS, A549, 786-O1-10Intrinsic (mitochondrial)Mitochondrial membrane depolarizationS phase arrest
NoscapineMCF-7, T47D, MDA-MB-2315-25Mitotic spindle disruptionTubulin polymerization, spindle checkpointG2/M arrest
TetrandrineHepG2, A5495-20Intrinsic (mitochondrial)ROS generation, ER stressG2/M arrest
Synthetic isoquinoline derivativesMCF-7, HeLa, A549, T47D1-25Caspase-dependentCell cycle arrest, DNA damageVariable arrest points
Isoquinoline metal complexesHepG2, SKOV-3, A5491-50Mitochondrial dysfunctionATP depletion, ROS generationS phase arrest

Mitochondrial-mediated apoptosis represents the primary mechanism through which 6-Fluoro-1-methoxy-5,7-dimethylisoquinoline likely induces cell death in neoplastic cells. The compound's lipophilic properties facilitate mitochondrial membrane integration, leading to membrane potential disruption and cytochrome c release [15] [16]. The fluorine substitution may enhance mitochondrial targeting through improved membrane partition coefficients.

Reactive oxygen species (ROS) generation constitutes a critical component of the apoptotic cascade, with 6-Fluoro-1-methoxy-5,7-dimethylisoquinoline potentially inducing oxidative stress through mitochondrial complex inhibition [17] [18]. The compound's electron-withdrawing fluorine may facilitate redox cycling reactions that generate superoxide radicals and hydrogen peroxide.

Caspase cascade activation follows mitochondrial dysfunction, with caspase-3 activation serving as the primary executioner of apoptosis [19] [15]. The compound likely induces PARP cleavage and DNA fragmentation through caspase-dependent mechanisms. Bcl-2 family protein modulation may involve Bax upregulation and Bcl-2 downregulation, shifting the cellular balance toward apoptosis.

Cell cycle checkpoint disruption represents an additional mechanism through which 6-Fluoro-1-methoxy-5,7-dimethylisoquinoline may induce apoptosis. The compound's structural features suggest potential for G2/M checkpoint activation through DNA damage response pathways [20]. p53 pathway activation may contribute to cell cycle arrest and subsequent apoptotic induction.

Topoisomerase inhibition represents a potential mechanism for DNA damage induction, with isoquinoline derivatives known to intercalate into DNA and disrupt replication processes [21]. The compound's planar aromatic structure enables DNA binding through π-π stacking interactions, leading to replication fork collapse and double-strand breaks.

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Exact Mass

205.090292168 g/mol

Monoisotopic Mass

205.090292168 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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